5-Bromo-1-methyl-1H-indazol-7-amine

medicinal chemistry building block indazole

Why settle for generic 5-bromoindazole requiring extra protection steps? This single isomer combines three reactive handles (C5-Br, N1-Me, C7-NH2) in one scaffold. The N1-methyl precludes NH side reactions, saving 2-3 synthetic steps. Suitable for parallel library synthesis of kinase inhibitors, PROTACs, and agrochemicals. Certified 98% purity (HPLC). Directly proceeds to Suzuki diversification at C5 while the C7 amine enables amidation, reductive amination, or diazotization. Accelerate SAR exploration without protection/deprotection.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1784606-89-8
Cat. No. B1380433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1H-indazol-7-amine
CAS1784606-89-8
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2N)Br)C=N1
InChIInChI=1S/C8H8BrN3/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,10H2,1H3
InChIKeyISTMDBARQDJWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-1H-indazol-7-amine (CAS 1784606-89-8): Core Properties and Procurement Baseline


5-Bromo-1-methyl-1H-indazol-7-amine (CAS 1784606‑89‑8) is a disubstituted 1H‑indazole building block (C₈H₈BrN₃, MW 226.07 g·mol⁻¹) that incorporates three reactive handles on the indazole scaffold: a bromine atom at the 5‑position, a methyl group at the N‑1 position, and a primary amine at the 7‑position . The compound is commercially available at a certified purity of 98% (HPLC) . Its SMILES string (Cn1ncc2cc(Br)cc(N)c21) and InChIKey (ISTMDBARQDJWKQ‑UHFFFAOYSA‑N) are unambiguously assigned . The combination of an aryl bromide suitable for cross‑coupling and a nucleophilic aromatic amine makes it a versatile intermediate for parallel medicinal‑chemistry library synthesis [1].

Why In‑Class 5‑Bromoindazole Building Blocks Cannot Simply Replace 5‑Bromo‑1‑methyl‑1H‑indazol‑7‑amine


Although numerous 5‑bromoindazoles are commercially available, the specific 1‑methyl‑7‑amine substitution pattern of this compound is not replicated by any other single isomer. Closest analogs—such as 5‑bromo‑1‑methyl‑1H‑indazole (no 7‑amine), 5‑bromo‑1H‑indazol‑7‑amine (no N‑1 methyl), 3‑bromo‑1‑methyl‑1H‑indazol‑7‑amine (bromine at C‑3), or 4‑bromo‑1‑methyl‑1H‑indazol‑7‑amine (bromine at C‑4)—all differ in at least one critical functional group . The bromine position determines the regiochemical outcome of cross‑coupling reactions, the N‑1 methyl blocks the indazole NH from unwanted side reactions (e.g., N‑arylation or deprotonation), and the 7‑amine provides a nucleophilic site for amidation, reductive amination, or diazotization that is absent in non‑aminated analogs [1]. Procurement of a generic 5‑bromoindazole therefore compels the user to perform additional protection/deprotection or functional‑group interconversion steps, increasing step‑count, cost, and impurity burden. The quantitative consequences of this structural divergence are detailed below.

Quantitative Differentiation of 5‑Bromo‑1‑methyl‑1H‑indazol‑7‑amine from the Most Relevant Comparators


Structural Uniqueness: Only Isomer Combining 5‑Br, N1‑Me, and 7‑NH₂ in the Commercial Catalog

A systematic survey of the four possible bromo‑1‑methyl‑1H‑indazol‑7‑amine regioisomers reveals that only the 5‑bromo derivative (CAS 1784606‑89‑8) provides the 5‑Br / 7‑NH₂ combination with a blocked N‑1 position. The 3‑bromo isomer (CAS 885271‑76‑1) and the 4‑bromo isomer (CAS 1894789‑60‑6) place the halogen at electronically distinct positions, altering reactivity in both electrophilic and metal‑catalyzed processes . The N‑1 unsubstituted analog 5‑bromo‑1H‑indazol‑7‑amine (CAS 316810‑86‑3) exposes the acidic indazole NH (pKa ≈ 11–12), which competes for electrophiles and metal catalysts, often requiring protection prior to further elaboration . No other compound in the C₈H₈BrN₃ isomer family matches the exact 5‑Br, N1‑Me, 7‑NH₂ substitution vector.

medicinal chemistry building block indazole

Purity Benchmark: Certified 98% HPLC Purity with Batch‑Specific Variability Acknowledged

Commercially, 5‑bromo‑1‑methyl‑1H‑indazol‑7‑amine is supplied at a certified purity of 98% (HPLC), as documented by the vendor Leyan (Product No. 1972736) . This purity level is typical for research‑grade indazole building blocks; the vendor explicitly notes that batch‑to‑batch variation may occur and the actual purity for a given lot should be confirmed against its certificate of analysis. By comparison, the 3‑bromo isomer is available at 97% purity from Beyotime (Product No. Y150475) [1] and at ≥95% from abcr (Product AB444450) , while the 4‑bromo isomer and the N‑1 unsubstituted analog are frequently quoted without a numerical purity specification on aggregator platforms.

quality control purity HPLC

Computational Physicochemical Profile: Lipophilicity Advantage for CNS Drug Design

The computed LogP of 5‑bromo‑1‑methyl‑1H‑indazol‑7‑amine is 1.918, and its topological polar surface area (TPSA) is 43.84 Ų . The N‑1 methyl group contributes approximately +0.4 to +0.6 LogP units relative to the N‑1 unsubstituted analog 5‑bromo‑1H‑indazol‑7‑amine (LogP ∼1.3–1.5, estimated from fragment‑based calculation). A LogP below 2 and a TPSA below 60 Ų are within the preferred range for orally bioavailable CNS‑penetrant candidates, whereas the more polar N‑1 unsubstituted analog (additional H‑bond donor) raises TPSA and reduces passive permeability [1].

LogP drug design CNS TPSA

Orthogonal Reactivity: Simultaneous Cross‑Coupling and Amine Derivatization Enabled by the 5‑Br/7‑NH₂ Architecture

The 5‑bromo substituent in N‑1‑protected indazoles participates efficiently in palladium‑catalyzed Suzuki–Miyaura couplings: 5‑bromo‑1‑ethyl‑1H‑indazole couples with N‑Boc‑2‑pyrroleboronic acid in 84% isolated yield using Pd(dppf)Cl₂ (2 h, 80 °C) [1]. Although the 7‑amino analog has not been explicitly reported in the same Suzuki screen, Buchwald–Hartwig amination of protected 5‑bromoindazoles with diverse amines is well established, indicating that the C5 bromide is competent for both C–C and C–N bond formations [2]. The 7‑amine can be orthogonally functionalized via amide coupling or reductive amination without disturbing the bromide. The 3‑bromo isomer (CAS 885271‑76‑1) exhibits attenuated reactivity in palladium‑mediated couplings because the C3 position is adjacent to the electron‑withdrawing pyrazole nitrogen, while the 4‑bromo isomer suffers from steric hindrance adjacent to the 7‑amine.

chemoselectivity cross-coupling Suzuki Buchwald

Absence of N1/N2 Regioisomeric Ambiguity: Pre‑Installed N1‑Methyl Avoids Protection/Deprotection Sequence

Alkylation of 5‑bromo‑1H‑indazole under basic conditions (Cs₂CO₃, DMF, ethyl bromide) yields a 1.2:1 mixture of N‑1 and N‑2 regioisomers that requires chromatographic separation [1]. By employing 5‑bromo‑1‑methyl‑1H‑indazol‑7‑amine, the user bypasses this low‑selectivity alkylation step entirely, saving one synthetic operation and avoiding the associated yield loss (the N‑2 isomer is formed in ~31% yield under the reported conditions). Additionally, the pre‑installed methyl group eliminates the need for a subsequent N‑deprotection step, which is often required when a protecting group (e.g., SEM, Boc) is used to control N‑regiochemistry [2].

regioselectivity N-alkylation synthetic efficiency

Explicit Disclosure: Limitation of Comparative Biological or Pharmacological Data

To date, no peer‑reviewed study or patent has reported a direct head‑to‑head biological or pharmacological comparison between 5‑bromo‑1‑methyl‑1H‑indazol‑7‑amine and any of its positional isomers or close analogs in a defined assay system. The compound appears primarily as a synthetic intermediate in patent literature and vendor catalogs; quantitative in‑vitro data (IC₅₀, Kd, EC₅₀, selectivity profile) are absent from the public domain. Consequently, all differentiation claims in this guide that rely on biological or pharmacological endpoints are limited to class‑level inference drawn from the broader indazole pharmacophore literature and should not be interpreted as compound‑specific selectivity or potency data.

data gap transparency biological activity

High‑Value Application Scenarios for 5‑Bromo‑1‑methyl‑1H‑indazol‑7‑amine in Drug Discovery and Chemical Biology


Kinase‑Focused Fragment Library Design Requiring a 5‑Arylindazole Core

Indazoles are recognized hinge‑binding motifs for protein kinases [1]. 5‑Bromo‑1‑methyl‑1H‑indazol‑7‑amine enables rapid Suzuki diversification at the C5 position to generate 5‑arylindazole libraries while the 7‑amine can be simultaneously elaborated to introduce solvent‑exposed substituents that modulate selectivity and ADME properties. The N‑1 methyl precludes off‑target interactions with the indazole NH and mimics the N‑substitution pattern found in approved kinase inhibitors.

CNS‑Penetrant Probe Synthesis Exploiting Favorable Physicochemical Properties

With a computed LogP of 1.918 and TPSA of 43.84 Ų , derivatives of this building block are predicted to reside within the CNS MPO desirable space. The 7‑amine can be converted to amides, sulfonamides, or secondary amines to fine‑tune permeability and efflux ratios without exceeding TPSA thresholds, making it suitable for CNS‑oriented chemical probe campaigns targeting kinases, GPCRs, or epigenetic readers.

Bifunctional Degrader (PROTAC) Linker Attachment via Orthogonal Handles

PROTAC design frequently requires heterobifunctional cores with two chemically distinguishable attachment points [2]. The C5 bromide permits Pd‑catalyzed coupling to a target‑protein ligand, while the C7 amine can be acylated with a PEG‑linker‑E3‑ligase conjugate. The orthogonal reactivity of aryl‑Br versus aryl‑NH₂ minimizes protecting‑group manipulations, accelerating PROTAC SAR exploration.

Agrochemical Intermediate: Fungicidal or Herbicidal Indazole Carboxamides

Indazole carboxamides have been patented as agricultural fungicides and herbicides [3]. 5‑Bromo‑1‑methyl‑1H‑indazol‑7‑amine can serve as a direct precursor to 7‑carboxamido‑5‑arylindazoles via sequential Suzuki coupling and amine acylation, providing access to a patent‑differentiated chemical space in crop protection research.

Quote Request

Request a Quote for 5-Bromo-1-methyl-1H-indazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.